3-(Trifluoromethyl)isoxazol-5-amine

Description

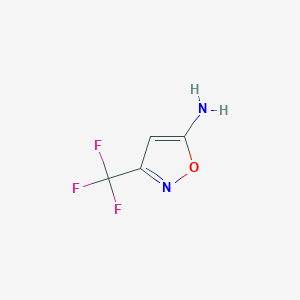

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)10-9-2/h1H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYOWUGPXPPRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552415 | |

| Record name | 3-(Trifluoromethyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108655-63-6 | |

| Record name | 3-(Trifluoromethyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-(trifluoromethyl)isoxazol-5-amine

An In-depth Technical Guide to 3-(Trifluoromethyl)isoxazol-5-amine

Executive Summary & Introduction

3-(Trifluoromethyl)isoxazol-5-amine is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structural architecture, combining the versatile isoxazole scaffold with the influential trifluoromethyl group, makes it a valuable building block for creating novel bioactive molecules. The trifluoromethyl moiety is a well-established bioisostere used in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and strategic applications of 3-(trifluoromethyl)isoxazol-5-amine, offering field-proven insights for researchers and drug development professionals.

The isoxazole ring system is a prominent feature in numerous approved drugs and serves as a reliable pharmacophore capable of diverse non-covalent interactions.[1][3] The incorporation of a trifluoromethyl group at the 3-position profoundly influences the electron distribution within the ring, enhancing its stability and modulating its reactivity. This guide will elucidate these properties, providing a robust knowledge base for its effective utilization in research and development pipelines.

Core Physicochemical & Molecular Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data for 3-(trifluoromethyl)isoxazol-5-amine are summarized below, providing a quantitative foundation for experimental design.

| Property | Value | Source |

| CAS Number | 108655-63-6 | [4] |

| Molecular Formula | C₄H₃F₃N₂O | [4] |

| Molecular Weight | 152.08 g/mol | [4] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 53-55 °C | [4] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [4] |

The trifluoromethyl group significantly increases the molecular weight compared to its non-fluorinated analogue (3-aminoisoxazole) and influences its solid-state properties, such as the melting point. Its recommended storage at refrigerated temperatures suggests a need to prevent potential degradation over time.

Spectroscopic & Analytical Profile

A thorough understanding of a molecule's spectroscopic signature is critical for reaction monitoring, quality control, and structural confirmation. The following profile is based on established principles and data from structurally related isoxazoles.[5]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be relatively simple. A key diagnostic signal would be a singlet for the proton at the C4 position of the isoxazole ring, likely appearing in the range of δ 6.0-6.7 ppm.[5] The protons of the amine (-NH₂) group would typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum provides insight into the electronic environment of the carbon skeleton. The C4 carbon is expected to resonate around 95-100 ppm. The C3 and C5 carbons, being directly attached to heteroatoms and the CF₃ group, will show distinct shifts. The C3 carbon, bonded to the highly electronegative CF₃ group, will exhibit a quartet due to C-F coupling (¹JCF) and will be significantly downfield. The C5 carbon, attached to the amine group, will also be downfield. The CF₃ carbon itself will appear as a quartet with a large coupling constant (¹JCF ≈ 270 Hz).[1][5]

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift, typically referenced to CFCl₃, would be in the characteristic range for a CF₃ group attached to an sp² carbon, around δ -63 to -64 ppm.[5]

B. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would readily show the protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight (approx. 153.04). High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[5]

C. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations from the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C=N and C=C stretching vibrations from the isoxazole ring would appear in the 1500-1650 cm⁻¹ range. Strong, characteristic C-F stretching bands for the CF₃ group would be prominent in the 1100-1300 cm⁻¹ region.

Synthesis, Reactivity, and Chemical Logic

A. Synthetic Strategy: 1,3-Dipolar Cycloaddition

The construction of the 3-(trifluoromethyl)isoxazole core is efficiently achieved via a 1,3-dipolar cycloaddition reaction. This is a powerful and convergent method for forming five-membered heterocycles.[3] The key steps involve the in situ generation of a trifluoromethyl-substituted nitrile oxide dipole from a precursor, which then reacts with a suitable dipolarophile. While a specific protocol for 3-(trifluoromethyl)isoxazol-5-amine is not detailed in the provided sources, a logical and field-proven pathway can be constructed.

Caption: General workflow for the synthesis of 3-(trifluoromethyl)isoxazol-5-amine.

Causality: The use of a base is critical to dehydrohalogenate the hydroximoyl bromide precursor, generating the highly reactive nitrile oxide dipole in situ. Using a protected form of propargylamine as the dipolarophile is essential to prevent the free amine from interfering with the base or reacting as a nucleophile in side reactions. The final deprotection step unmasks the target amine.

B. Chemical Reactivity

The reactivity of 3-(trifluoromethyl)isoxazol-5-amine is governed by the interplay between the nucleophilic amine group and the electronically distinct positions of the isoxazole ring.

Caption: Key reactive sites of 3-(trifluoromethyl)isoxazol-5-amine.

-

Amine Group: This is the primary site for nucleophilic reactions. It readily undergoes acylation, sulfonylation, alkylation, and condensation reactions to form amides, sulfonamides, secondary/tertiary amines, and ureas, respectively. This reactivity is the cornerstone of its utility as a building block for elaborating more complex molecular structures.[6]

-

Isoxazole Ring: The ring itself is relatively stable. The nitrogen atom can act as a Lewis base or coordinate to metal centers. The C4-H bond is the most susceptible to deprotonation by a strong base (e.g., n-BuLi), creating a nucleophilic carbon that can be functionalized with various electrophiles.

Strategic Applications in Research & Development

The value of 3-(trifluoromethyl)isoxazol-5-amine lies in its role as a strategic intermediate for synthesizing high-value target molecules.[4]

-

Medicinal Chemistry: The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.[7] Its high lipophilicity can improve membrane permeability and bioavailability.[1][2] The electron-withdrawing nature of the CF₃ group can also increase the binding affinity of a molecule to its biological target.[1] Consequently, this building block is used to construct novel candidates for a range of therapeutic areas, including oncology, neurology, and infectious diseases.[3][7] The amine handle provides a convenient point for attaching the isoxazole core to other pharmacophores or linkers.

-

Agrochemicals: Similar principles apply in the design of modern pesticides and herbicides. Enhanced metabolic stability leads to greater persistence and efficacy, while modulated lipophilicity ensures optimal uptake and transport within the target pest or plant.[4][7] This amine is a key starting material for developing next-generation crop protection agents.[7]

Key Experimental Protocols (Self-Validating Systems)

A. Protocol: Synthesis of an N-Acyl Derivative (Self-Validating)

This protocol describes a standard acylation, a fundamental reaction for utilizing the amine functionality.

-

System Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(trifluoromethyl)isoxazol-5-amine (1.0 eq).

-

Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane or THF). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Electrophile Addition: Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring (Validation Point 1): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material validates that the reaction is proceeding.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Characterization (Validation Point 2): Purify the crude product by flash column chromatography on silica gel. Confirm the structure and purity of the final N-acylated product using NMR (¹H, ¹³C, ¹⁹F) and HRMS. The obtained spectroscopic data must match the expected structure to validate the protocol's success.

B. Protocol: Spectroscopic Sample Preparation

-

NMR: For ¹H, ¹³C, and ¹⁹F NMR, dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

HRMS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation for positive ion mode.

-

IR (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory and record the spectrum.

Safety Profile

Based on available data, 3-(trifluoromethyl)isoxazol-5-amine should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

GHS Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Always consult the full Material Safety Data Sheet (MSDS) before handling and work in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Conclusion

3-(Trifluoromethyl)isoxazol-5-amine is a high-value, strategically important building block for modern chemical research. Its physicochemical properties are dominated by the influential trifluoromethyl group, which imparts enhanced stability and desirable pharmacokinetic characteristics to derivative molecules. A firm grasp of its spectroscopic profile, synthetic accessibility, and predictable reactivity allows researchers to leverage its full potential in the rational design of novel pharmaceuticals and agrochemicals. The protocols and data presented in this guide serve as a validated foundation for the successful application of this versatile compound.

References

-

Sadeghpour, M., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available at: [Link]

- CN107721941B. Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

-

Zheng, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. National Institutes of Health (PMC). Available at: [Link]

-

MySkinRecipes. 3-(Trifluoromethyl)isoxazol-5-amine. Available at: [Link]

-

Ley, S. V., et al. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available at: [Link]

-

Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at: [Link]

-

Reactions of 5-methyl-isoxazol-3-amine with actived enol ethers. (2016). International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Reactions of 5-methyl-isoxazol-3-amine with actived enol ethers. (2016). International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Pandhurnekar, C. P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (PMC). Available at: [Link]

-

Reddy, T. S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. Available at: [Link]

-

Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. (2007). Request PDF. Available at: [Link]

-

Chow, S., et al. (2010). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][9]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitor. ACS Publications. Available at: [Link]

-

Amerigo Scientific. 3-(3-Fluorophenyl)isoxazol-5-amine. Available at: [Link]

Sources

- 1. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)isoxazol-5-amine [myskinrecipes.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemscene.com [chemscene.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Structure Elucidation of 3-(trifluoromethyl)isoxazol-5-amine

Abstract: The precise determination of a molecule's structure is the bedrock of modern chemical research and drug development. 3-(trifluoromethyl)isoxazol-5-amine is a valuable heterocyclic building block, notable for the presence of a trifluoromethyl group which can enhance metabolic stability and binding affinity in bioactive molecules.[1] This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound, designed for researchers and scientists in the chemical and pharmaceutical industries. We will detail the logic behind the application of mass spectrometry, multinuclear NMR spectroscopy, and single-crystal X-ray crystallography, presenting each method as part of a self-validating system to ensure the highest degree of scientific integrity.

Section 1: The Hypothesized Structure

The target molecule, 3-(trifluoromethyl)isoxazol-5-amine, is synthesized through established routes for forming the 5-aminoisoxazole scaffold.[2] Based on these synthetic pathways, the hypothesized structure is proposed, possessing the molecular formula C₄H₃F₃N₂O and a monoisotopic mass of 152.0252 Da.[3] The structural arrangement, with atom numbering for spectroscopic assignment, is presented below.

Caption: Hypothesized structure of 3-(trifluoromethyl)isoxazol-5-amine.

Section 2: Spectroscopic Verification Workflow

A robust structure elucidation strategy relies on orthogonal techniques where the results of one method validate the others. Our workflow begins with Mass Spectrometry to confirm the elemental composition, proceeds to multinuclear NMR to map the atomic connectivity, and culminates with X-ray Crystallography for definitive, high-resolution 3D structural proof.

Caption: The integrated workflow for structure elucidation.

Section 3: Mass Spectrometry (MS) for Molecular Formula Confirmation

Causality Behind Experimental Choice: The first step in identifying an unknown compound is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose, as it provides a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.

Expected Data & Fragmentation Analysis: For C₄H₃F₃N₂O, the expected exact mass is 152.0252. The mass spectrum is also expected to show characteristic fragmentation patterns for the isoxazole ring. The inherent weakness of the N-O bond in the isoxazole ring often leads to its cleavage upon ionization.[4][5] Key fragmentation pathways can be predicted, providing further structural evidence.

| Ion | Formula | Expected m/z (Exact Mass) | Description |

| [M]⁺ | [C₄H₃F₃N₂O]⁺ | 152.0252 | Molecular Ion |

| [M-CF₃]⁺ | [C₃H₃N₂O]⁺ | 83.0245 | Loss of the trifluoromethyl radical |

| [M-CO]⁺ | [C₃H₃F₃N₂]⁺ | 124.0299 | Loss of carbon monoxide after ring opening |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺ or the radical cation [M]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-300. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Identify the peak corresponding to the molecular ion and use the instrument's software to calculate the elemental composition based on the accurate mass. Compare this with the theoretical formula C₄H₃F₃N₂O.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choice: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of different nuclei (¹H, ¹³C, ¹⁹F), we can piece together the molecular structure like a puzzle. For a fluorinated compound like this, ¹⁹F NMR is particularly indispensable.

Caption: Correlation of predicted NMR signals to the molecular structure.

¹⁹F NMR Spectroscopy

The presence of the CF₃ group provides a unique and powerful analytical handle.

-

Expected Spectrum: A single, sharp signal (singlet) in the ¹⁹F NMR spectrum. The three fluorine atoms are chemically equivalent, and in a standard proton-decoupled experiment, there are no other fluorine atoms to couple with. Its chemical shift is highly indicative of a CF₃ group attached to a π-system.[6][7]

-

Significance: This is a simple, clean, and unambiguous confirmation of the trifluoromethyl group's presence.

¹H NMR Spectroscopy

The proton NMR provides information on the non-exchangeable C-H protons and the exchangeable N-H protons.

-

Expected Spectrum:

-

C4-H: A sharp singlet. This proton is on the isoxazole ring and has no adjacent protons to couple with. Its chemical shift is expected to be in the aromatic/heterocyclic region. Based on data for the parent isoxazole ring, this proton would appear around 6.4 ppm.[8]

-

NH₂: A broad singlet. The protons on the amine group are exchangeable, and their signal is often broadened by quadrupole effects from the nitrogen atom and chemical exchange with the solvent. The chemical shift is highly dependent on solvent and concentration. This signal will disappear upon adding a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton and provides crucial information through carbon-fluorine coupling.

-

Expected Spectrum: Four distinct carbon signals are expected.

-

CF₃ Carbon: This carbon will appear as a quartet due to coupling with the three directly attached fluorine atoms (¹JCF). The coupling constant is typically very large, around 270-280 Hz.[9][10]

-

C3 Carbon: This carbon is two bonds away from the fluorine atoms and will exhibit a smaller quartet (²JCF), typically around 35-40 Hz.[9]

-

C5 Carbon: This carbon is attached to the electron-donating amino group and is expected to be the most deshielded ring carbon.

-

C4 Carbon: This carbon is attached to a hydrogen and is expected to be the most shielded ring carbon.

-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.0 - 6.5 | Singlet (s) | - | H4 |

| ¹H | ~5.0 - 6.0 (solvent dependent) | Broad Singlet (br s) | - | NH₂ |

| ¹⁹F | ~ -60 to -65 (rel. to CFCl₃) | Singlet (s) | - | CF₃ |

| ¹³C | ~170 | Singlet (s) | - | C5 |

| ¹³C | ~150 | Quartet (q) | ²JCF ≈ 38 | C3 |

| ¹³C | ~120 | Quartet (q) | ¹JCF ≈ 272 | C F₃ |

| ¹³C | ~90 | Singlet (s) | - | C4 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a spectral width of ~15 ppm and a relaxation delay of 2 seconds.

-

¹⁹F NMR Acquisition: Tune the probe to the fluorine frequency. Acquire a proton-decoupled spectrum with a spectral width of ~100 ppm, centered around -60 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program) with a spectral width of ~220 ppm. A sufficient number of scans (~1024 or more) may be required to achieve an adequate signal-to-noise ratio for the quaternary carbons and the split CF₃ signal.

Section 5: Definitive Confirmation by Single-Crystal X-ray Crystallography

Causality Behind Experimental Choice: While NMR and MS provide powerful evidence for connectivity, they do not directly measure the three-dimensional arrangement of atoms. Single-crystal X-ray crystallography is the gold standard for structure determination, providing an unambiguous and high-resolution map of electron density from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[11]

Expected Outcome: The successful solution of the crystal structure will irrefutably confirm the isoxazole ring system, the positions of the trifluoromethyl and amine substituents at C3 and C5 respectively, and provide precise geometric parameters for the entire molecule.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

-

Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data using a Mo or Cu X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to locate the lighter atoms (including hydrogens) and optimize the geometric parameters.

-

Validation: The final refined structure should have low R-factors (typically R1 < 0.05) and a clean difference Fourier map, indicating a good fit between the model and the experimental data.

Conclusion

The structural elucidation of 3-(trifluoromethyl)isoxazol-5-amine is achieved through a synergistic and self-validating analytical workflow. High-resolution mass spectrometry confirms the correct elemental composition. A suite of multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) corroborates the molecular framework, unambiguously identifying the key trifluoromethyl and amine functional groups and their positions on the isoxazole ring. Finally, single-crystal X-ray crystallography provides the ultimate, definitive proof of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of confidence in the molecular structure, a critical requirement for its application in research, drug discovery, and materials science.

References

- Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation.

- National Institutes of Health (NIH). (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- University of Wisconsin. (n.d.). Fluorine NMR.

- MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones.

-

MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(Trifluoromethyl)isoxazol-5-amine. Retrieved from [Link]

-

ACS Publications. (2019). Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion. Retrieved from [Link]

-

Royal Society of Chemistry. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

-

Sci-Hub. (1981). Fragmentation mechanisms of isoxazole. Retrieved from [Link]

-

ResearchGate. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Retrieved from [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]

-

Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

-

ResearchGate. (2025). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

Sources

- 1. 3-(Trifluoromethyl)isoxazol-5-amine [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.box]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

- 8. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]

- 9. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to 3-(Trifluoromethyl)isoxazol-5-amine: Elucidating Molecular Structure and Properties

For Immediate Release

Introduction: The Significance of 3-(Trifluoromethyl)isoxazol-5-amine

3-(Trifluoromethyl)isoxazol-5-amine (CAS No. 108655-63-6) is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl group at the 3-position and an amine group at the 5-position.[2] The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] Isoxazole derivatives, in general, are known to exhibit a wide range of biological activities. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₃F₃N₂O | [2] |

| Molecular Weight | 152.07 g/mol | [2] |

| Melting Point | 53-55 °C | [1] |

| CAS Number | 108655-63-6 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Although experimental NMR spectra for 3-(trifluoromethyl)isoxazol-5-amine are not publicly available, we can predict the chemical shifts and coupling patterns based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(trifluoromethyl)isoxazol-5-amine is expected to be relatively simple, showing signals for the amino protons and the single proton on the isoxazole ring.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amino protons can vary significantly depending on concentration and solvent. They typically appear as a broad signal due to quadrupole broadening and exchange. |

| ~6.5 - 7.0 | Singlet | 1H | H-4 | The proton at the 4-position of the isoxazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. |

Rationale based on general principles of NMR spectroscopy and analysis of related isoxazole structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon environment within the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the CF₃ carbon and will also influence the chemical shifts of the adjacent ring carbons.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Description | Assignment | Rationale |

| ~160 - 170 | Singlet | C-5 | The carbon atom attached to the amino group is expected to be significantly downfield. |

| ~150 - 160 (quartet) | Quartet (J ≈ 35-40 Hz) | C-3 | The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~115 - 125 (quartet) | Quartet (J ≈ 270-280 Hz) | -CF₃ | The carbon of the trifluoromethyl group will exhibit a large one-bond coupling constant with the fluorine atoms. |

| ~95 - 105 | Singlet | C-4 | The chemical shift of the C-4 carbon is influenced by the adjacent substituents. |

Rationale and predicted values are derived from data on other 3-(trifluoromethyl)isoxazole derivatives.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following general procedure is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(trifluoromethyl)isoxazol-5-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(trifluoromethyl)isoxazol-5-amine will be characterized by absorptions corresponding to the N-H bonds of the amine, the C=N and C=C bonds of the isoxazole ring, and the C-F bonds of the trifluoromethyl group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Medium, Broad | N-H stretching | Characteristic of the primary amine group. Two bands may be observed corresponding to symmetric and asymmetric stretching. |

| 1640 - 1600 | Medium | C=N stretching | Typical for the imine functionality within the isoxazole ring. |

| 1580 - 1450 | Medium to Strong | C=C stretching | Aromatic and heteroaromatic ring stretching vibrations. |

| 1350 - 1100 | Strong | C-F stretching | The trifluoromethyl group will give rise to very strong and characteristic absorption bands in this region. |

Predictions are based on typical IR frequencies for the respective functional groups and data from related aminoisoxazoles.

Experimental Protocol for IR Data Acquisition

A standard procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 3-(trifluoromethyl)isoxazol-5-amine sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Predicted Intensity | Assignment | Rationale |

| 152 | High | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |

| 133 | Medium | [M - F]⁺ | Loss of a fluorine atom. |

| 124 | Medium | [M - N₂]⁺ | Loss of a molecule of nitrogen. |

| 83 | High | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 69 | High | [CF₃]⁺ | Trifluoromethyl cation, a common fragment for trifluoromethyl-containing compounds. |

Fragmentation patterns are predicted based on the stability of the resulting ions and common fragmentation pathways for isoxazoles and trifluoromethylated compounds.[3]

Experimental Protocol for Mass Spectrometry Data Acquisition

A general procedure for acquiring an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Key Molecular Features

To visually represent the information discussed, the following diagrams are provided.

Figure 1: 2D structure of 3-(trifluoromethyl)isoxazol-5-amine.

Figure 2: Predicted key fragmentation pathways in Mass Spectrometry.

Conclusion

This technical guide provides a detailed, albeit predictive and comparative, spectroscopic characterization of 3-(trifluoromethyl)isoxazol-5-amine. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for scientists working with this compound. The unique spectral features arising from the combination of the isoxazole ring, the amino group, and the trifluoromethyl substituent have been highlighted. It is anticipated that this guide will facilitate the identification, characterization, and further development of novel molecules based on this important chemical scaffold.

References

-

Poh, J.-S., García-Ruiz, C., Zúñiga, A., Meroni, F., Blakemore, D. C., & Ley, S. V. (2017). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Organic & Biomolecular Chemistry, 15(45), 9553–9567. [Link]

-

MySkinRecipes. (n.d.). 3-(Trifluoromethyl)isoxazol-5-amine. Retrieved January 23, 2026, from [Link]

- Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(4), 1-5.

-

Melnikov, M. Y., & Ponomarev, D. A. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26231–26237. [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. Retrieved January 23, 2026, from [Link].

-

Piras, M., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799. [Link]

-

SpectraBase. (n.d.). 3-Amino-5-methylisoxazole. Retrieved January 23, 2026, from [Link]

- Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(4), 1-5.

-

Berrino, E., et al. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 26(15), 4479. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1810216, 3-Isoxazolamine. Retrieved January 23, 2026, from [Link].

- Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.

- Kumar, A., et al. (2013). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389.

Sources

The Ascendant Role of Trifluoromethylated Isoxazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Foreword: The Strategic Imperative of Fluorination in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a position of particular prominence. Its unique electronic properties, including high electronegativity and metabolic stability, coupled with its lipophilicity, render it a valuable substituent for enhancing the efficacy and bioavailability of therapeutic agents.[1][2] When appended to privileged heterocyclic structures like the isoxazole ring, the trifluoromethyl group can unlock a panoply of potent biological activities. This guide provides an in-depth exploration of the burgeoning field of trifluoromethylated isoxazoles, offering researchers, scientists, and drug development professionals a comprehensive technical overview of their synthesis, diverse biological activities, and the experimental methodologies employed in their evaluation.

The Trifluoromethylated Isoxazole Scaffold: A Synergy of Properties

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore present in numerous approved drugs.[3][4] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of biological activity.[2][5] The introduction of a trifluoromethyl group to this scaffold imparts several advantageous properties:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the in vivo half-life of the drug candidate.[3][4]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[3][4]

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the CF₃ group can influence the acidity and basicity of nearby functional groups, thereby affecting binding interactions with biological targets.[4]

-

Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation.

The synthesis of trifluoromethylated isoxazoles can be challenging, but various methods have been developed, including cycloaddition reactions of trifluoromethyl nitrile oxide and electrochemically promoted trifluoromethylation/cyclization.[4][6]

Anticancer Activity: A Prominent Therapeutic Avenue

The anticancer potential of trifluoromethylated isoxazoles is one of the most extensively studied areas, with compelling evidence demonstrating their potent cytotoxic effects against a range of cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Beyond

A primary mechanism by which trifluoromethylated isoxazoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis via both intrinsic and extrinsic pathways.[2][7]

For instance, certain 4-(trifluoromethyl)isoxazoles have been shown to induce apoptosis in breast cancer cells (MCF-7) by generating reactive oxygen species (ROS), leading to increased DNA damage and cell death.[1] Further investigations have revealed that these compounds can also arrest the cell cycle at various phases, preventing cancer cell proliferation.[2][7]

Diagram: Generalized Apoptotic Pathway Induced by Trifluoromethylated Isoxazoles

Caption: Apoptotic cascade initiated by trifluoromethylated isoxazoles.

Quantitative Analysis of Anticancer Activity

The introduction of a trifluoromethyl group has been demonstrated to significantly enhance the anticancer potency of isoxazole derivatives. A comparative study highlighted that a 4-(trifluoromethyl)isoxazole derivative exhibited an IC₅₀ value of 2.63 µM against MCF-7 human breast cancer cells, which was approximately eight times more potent than its non-trifluoromethylated counterpart (IC₅₀ = 19.72 µM).[2][7]

| Compound Type | Target Cell Line | IC₅₀ (µM) | Reference |

| 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 | [2][7] |

| Non-trifluoromethylated analogue | MCF-7 (Breast Cancer) | 19.72 | [2][7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated isoxazole compounds and incubate for a specified period (e.g., 72 hours).[10]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[10][11]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 492 nm.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Anti-inflammatory Properties: Targeting Key Enzymes

Inflammation is a complex biological response implicated in numerous diseases. Isoxazole derivatives have been recognized for their anti-inflammatory potential, and trifluoromethylation can further enhance this activity.[2][7]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[12] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[12] Trifluoromethylated pyrazole derivatives, structurally similar to isoxazoles, have been shown to be potent and selective inhibitors of COX-2.[13] The steric hindrance introduced by the CF₃ group is thought to interfere with substrate binding, leading to selective inhibition of the COX-2 isoform.[13]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Isoxazole Derivative (Ic) | - | 84.03 | - | [5] |

| Diclofenac (Standard) | - | 42.38 | - | [5] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of recombinant human COX-2 enzyme. The activity is typically determined by measuring the production of prostaglandin G2 from arachidonic acid.[14]

Step-by-Step Methodology:

-

Enzyme Preparation: Reconstitute lyophilized human recombinant COX-2 enzyme in an appropriate buffer.[15]

-

Inhibitor Preparation: Prepare serial dilutions of the trifluoromethylated isoxazole compounds in a suitable solvent (e.g., DMSO).[15]

-

Reaction Setup: In a 96-well plate, add the COX-2 enzyme, a cofactor solution, and the test inhibitor at various concentrations.[16]

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[17]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[17]

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a stopping agent, such as stannous chloride.[17]

-

Detection: The amount of prostaglandin produced is quantified using a detection method, often a fluorometric probe that reacts with the product.[14]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Neuroprotective Effects: A Frontier in Neurological Disorders

The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases like Alzheimer's. Isoxazole derivatives have shown promise in this domain, and the incorporation of a trifluoromethyl group can enhance their neuroprotective potential.[18]

Mechanism of Action: Multi-target Approach

The neuroprotective effects of isoxazole derivatives appear to be multifactorial. Some compounds have been shown to reduce the levels of beta-amyloid (Aβ) and tau proteins, which are hallmarks of Alzheimer's disease.[18][19] Additionally, these compounds can exhibit antioxidant properties, increasing the levels of endogenous antioxidant enzymes such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD).[18] Furthermore, isoxazole derivatives have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes involved in the degradation of neurotransmitters.[20]

Diagram: Neuroprotective Mechanisms of Trifluoromethylated Isoxazoles

Caption: Multifaceted neuroprotective mechanisms of trifluoromethylated isoxazoles.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the activity of MAO enzymes by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like p-tyramine.[21]

Step-by-Step Methodology:

-

Sample Preparation: Prepare samples containing the MAO enzyme (either MAO-A or MAO-B).

-

Inhibitor Addition: Add the trifluoromethylated isoxazole compounds at various concentrations to the enzyme samples. For control wells, specific inhibitors for MAO-A (e.g., clorgyline) or MAO-B (e.g., pargyline) are used.[22]

-

Pre-incubation: Incubate for a short period to allow the inhibitor to interact with the enzyme.[22]

-

Reaction Initiation: Add the substrate (e.g., p-tyramine) to start the reaction.

-

Detection: A working reagent containing a dye and horseradish peroxidase (HRP) is added. The H₂O₂ produced reacts with the dye in the presence of HRP to generate a fluorescent product.[21]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[21]

-

Data Analysis: Calculate the percentage of MAO inhibition and determine the IC₅₀ values.

Antidiabetic and Antimicrobial Activities: Expanding the Therapeutic Horizon

Beyond their anticancer, anti-inflammatory, and neuroprotective effects, trifluoromethylated isoxazoles have also demonstrated potential as antidiabetic and antimicrobial agents.

Antidiabetic Activity: α-Amylase Inhibition

Trifluoromethylated flavonoid-based isoxazoles have been identified as potent inhibitors of α-amylase, an enzyme that plays a crucial role in carbohydrate digestion.[3] By inhibiting this enzyme, these compounds can slow down the breakdown of complex carbohydrates into glucose, thereby helping to manage postprandial hyperglycemia in diabetic patients.[23] One such compound demonstrated an IC₅₀ value of 12.6 µM, which is comparable to the standard antidiabetic drug acarbose (IC₅₀ = 12.4 µM).[3]

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

Principle: This colorimetric assay measures the amount of reducing sugars produced from the enzymatic digestion of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent is used to quantify the reducing sugars.[24]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a starch solution (substrate), an α-amylase solution, and the DNSA reagent.

-

Reaction Setup: In a 96-well plate, add the test compound (trifluoromethylated isoxazole) at various concentrations.

-

Enzyme Addition: Add the α-amylase solution to each well and incubate at 37°C for 10 minutes.[24]

-

Substrate Addition: Add the starch solution to initiate the reaction and incubate for another 20 minutes at 37°C.[24]

-

Reaction Termination and Color Development: Stop the reaction by adding the DNSA reagent. Heat the plate in a boiling water bath for 5 minutes to allow for color development.[24]

-

Absorbance Measurement: Measure the absorbance of the reddish-brown product at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC₅₀ value.

Antimicrobial Activity

The isoxazole scaffold is known to be present in various antimicrobial agents. While specific data on trifluoromethylated isoxazoles as broad-spectrum antimicrobial agents is an emerging area, the general principles of antimicrobial susceptibility testing can be applied.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: In a 96-well microtiter plate, prepare serial dilutions of the trifluoromethylated isoxazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[25]

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[25]

Conclusion and Future Perspectives

Trifluoromethylated isoxazoles represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the trifluoromethyl group onto the versatile isoxazole scaffold has proven to be a successful strategy for enhancing potency and modulating pharmacological properties. The compelling preclinical data in the areas of oncology, inflammation, neurodegenerative diseases, and metabolic disorders underscore the therapeutic potential of this chemical class.

Future research in this field should focus on several key areas:

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic profiles, and potential toxicity.

-

Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR will enable the design of next-generation trifluoromethylated isoxazoles with improved potency, selectivity, and drug-like properties.

-

Development of Novel Synthetic Methodologies: Efficient and scalable synthetic routes are needed to facilitate the synthesis of diverse libraries of these compounds for biological screening.

The continued exploration of trifluoromethylated isoxazoles holds immense promise for the discovery of novel and effective therapeutic agents to address a wide range of unmet medical needs.

References

-

SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

-

Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. PubMed. Available at: [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

-

(PDF) Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. ResearchGate. Available at: [Link]

-

Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. PMC. Available at: [Link]

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI. Available at: [Link]

-

Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy. PubMed. Available at: [Link]

-

Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. NIH. Available at: [Link]

-

Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. PubMed. Available at: [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. Available at: [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available at: [Link]

-

Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. PubMed. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]

-

Synthetic pathway of the trifluoromethylated flavonol (1). ResearchGate. Available at: [Link]

-

In vitro α-amylase inhibitory assay. Protocols.io. Available at: [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Springer. Available at: [Link]

-

MTT (Assay protocol). Protocols.io. Available at: [Link]

-

IN VITRO ASSAY OF ALPHA AMYLASE INHIBITORY ACTIVITY OF SOME INDIGENOUS PLANTS. ResearchGate. Available at: [Link]

-

Electrical Broth Micro-Dilution for Rapid Antibiotic Resistance Testing. PMC. Available at: [Link]

-

Alternative Pharmacological Strategies for the Treatment of Alzheimer's Disease: Focus on Neuromodulator Function. MDPI. Available at: [Link]

-

In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract. PMC. Available at: [Link]

-

Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF. Available at: [Link]

-

Isoxazole substituted chromans against oxidative stress-induced neuronal damage. PubMed. Available at: [Link]

-

Scholars Research Library Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Available at: [Link]

-

Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (#BN00777). Assay Genie. Available at: [Link]

-

Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. NIH. Available at: [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

-

MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

-

Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC. Available at: [Link]

-

COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

$4 Million in New Grants Support Several First-in-Class Dementia Treatments. Alzheimer's Drug Discovery Foundation. Available at: [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. Available at: [Link]

-

Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves. Frontiers. Available at: [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Available at: [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Request PDF. Available at: [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link]

Sources

- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism [mdpi.com]

- 3. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. MTT (Assay protocol [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. resources.bio-techne.com [resources.bio-techne.com]

- 23. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. rr-asia.woah.org [rr-asia.woah.org]

- 26. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

reactivity and stability of the 3-(trifluoromethyl)isoxazol-5-amine ring

An In-Depth Technical Guide to the Reactivity and Stability of the 3-(Trifluoromethyl)isoxazol-5-amine Core

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-(trifluoromethyl)isoxazol-5-amine scaffold is a privileged heterocyclic system of significant interest to researchers and professionals in drug development and medicinal chemistry. This guide provides a detailed exploration of the core's chemical reactivity and stability, governed by the unique interplay between the electron-deficient isoxazole ring, the strongly electron-withdrawing trifluoromethyl group, and the nucleophilic amine substituent. We will delve into the electronic properties that dictate its reaction patterns, provide field-proven experimental protocols for its derivatization, and contextualize its utility in modern pharmaceutical research.[1][2]

Introduction: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. It is a cornerstone in the design of bioactive molecules, found in numerous FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[3][4] Its prevalence stems from its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets.[5]

The subject of this guide, 3-(trifluoromethyl)isoxazol-5-amine, is functionalized with two key substituents that profoundly influence its properties:

-

The 3-(Trifluoromethyl) Group: The CF₃ group is a powerful bioisostere for a methyl group but with vastly different electronic properties. Its intense electron-withdrawing nature and high lipophilicity are strategically employed to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their targets.[1][5][6]

-

The 5-Amine Group: The -NH₂ group serves as a critical synthetic handle. Its nucleophilicity allows for a wide array of chemical modifications, enabling the exploration of structure-activity relationships (SAR) by building out diverse molecular architectures. It is also a key hydrogen bond donor, crucial for molecular recognition at the active sites of proteins.

This guide will dissect the chemical behavior of this scaffold, providing the foundational knowledge required for its effective application in research and development.

Core Stability and Electronic Landscape

The inherent stability of the 3-(trifluoromethyl)isoxazol-5-amine ring is a primary reason for its utility as a drug scaffold. This stability is a direct consequence of its electronic architecture.

The isoxazole ring itself is considered an electron-deficient aromatic system.[7] This is further amplified by the presence of the trifluoromethyl group at the C3 position. The CF₃ group exerts a strong negative inductive effect (-I), pulling electron density away from the ring. This deactivation has two major consequences:

-

Enhanced Chemical Stability: The electron-deficient nature of the ring makes it highly resistant to oxidative degradation, a crucial attribute for any potential therapeutic agent.[1]

-

Modulated Aromaticity: While stable, the ring is less reactive towards classical electrophilic aromatic substitution compared to electron-rich heterocycles like pyrrole or furan.

Conversely, the 5-amine group acts as an electron-donating group through resonance (+R effect), pushing electron density into the ring. This partially counteracts the deactivating effect of the CF₃ group and activates the C4 position, making it the most nucleophilic carbon on the ring.

Caption: Influence of substituents on core stability.

A Guide to the Reactivity of the Core

The reactivity of 3-(trifluoromethyl)isoxazol-5-amine can be logically divided into two main categories: reactions involving the exocyclic amine group and reactions occurring on the heterocyclic ring itself.

Primary Reactive Center: The 5-Amine Group

The lone pair of electrons on the nitrogen atom makes the 5-amine group the most nucleophilic and, therefore, the most common site for chemical modification.

The most straightforward and widely used derivatization is the formation of amides and sulfonamides. This is a robust reaction that proceeds with high efficiency.

-

Causality of Experimental Choice: The reaction is typically run in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two purposes: first, to scavenge the HCl or other acidic byproduct generated during the reaction, which would otherwise protonate and deactivate the starting amine; second, to act as a catalyst in some cases. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid competing reactions with the acylating or sulfonylating agent.

Protocol 1: General Procedure for N-Acylation

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(trifluoromethyl)isoxazol-5-amine (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add a suitable organic base, such as triethylamine (1.5 eq) or pyridine (2.0 eq). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization.

The amine can undergo condensation with various electrophiles, such as activated enol ethers, to construct more complex fused heterocyclic systems. This approach is valuable for building libraries of drug-like molecules.

| Reaction Type | Electrophile Example | Product Class |

| N-Acylation | Acetyl Chloride | N-(3-(trifluoromethyl)isoxazol-5-yl)acetamide |

| N-Sulfonylation | Tosyl Chloride | N-(3-(trifluoromethyl)isoxazol-5-yl)-4-methylbenzenesulfonamide |

| Condensation | Diethyl ethoxymethylenemalonate | Isoxazolyl enamine, precursor to Isoxazolo[2,3-a]pyrimidinones |

Table 1: Common Reactions at the 5-Amine Position.

Reactivity of the Isoxazole Ring

As discussed, the ring is electron-deficient. However, electrophilic substitution is possible and overwhelmingly directed to the C4 position .[8] The electron-donating amine at C5 activates this position, making it the site of highest electron density on the ring.

-

Causality of Experimental Choice: Due to the deactivating CF₃ group, EAS reactions like halogenation or nitration often require forcing conditions or potent electrophilic reagents. For example, direct iodination can be achieved using reagents like ICl.[9][10] The resulting 4-halo-isoxazoles are exceptionally valuable intermediates for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a vast range of substituents at the C4 position.[9]

Caption: Workflow for C4 Electrophilic Substitution.

SNAr on the isoxazole ring is generally unfavorable. However, the presence of a very strong electron-withdrawing group can, in principle, activate the ring for such transformations, provided a suitable leaving group is present.[11] For the 3-(trifluoromethyl)isoxazol-5-amine core, SNAr is not a primary reaction pathway as the amine is a poor leaving group.

Synthesis of the Core Scaffold

The construction of the 3-(trifluoromethyl)isoxazole ring itself is a critical step. The most common and robust method is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a trifluoromethyl-substituted nitrile oxide and an alkyne.[4] The nitrile oxide is typically generated in situ from a precursor like a trifluoroacetyl hydrazonoyl bromide or a trifluoromethyl aldoxime. This powerful reaction allows for the regioselective formation of the isoxazole core.[5][12]

Conclusion: A Versatile and Stable Core for Drug Discovery

The 3-(trifluoromethyl)isoxazol-5-amine scaffold presents a compelling combination of chemical stability and synthetic versatility.

-

Stability: The electron-deficient, trifluoromethylated isoxazole ring provides a robust and metabolically stable core.[1]

-

Reactivity: The 5-amine group offers a reliable and predictable site for nucleophilic attack, enabling extensive derivatization for SAR studies. The C4 position, while deactivated, remains accessible for electrophilic substitution, opening a pathway for further functionalization via cross-coupling chemistry.

This unique balance of properties solidifies its status as a high-value scaffold for medicinal chemists targeting a wide range of diseases, from cancer to neurological and infectious disorders.[1][2][6] Understanding the principles of its reactivity and stability is paramount to unlocking its full potential in the development of next-generation therapeutics.

References

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

- Preparation method of 3-amino-5-methyl isoxazole - Google Patents. Google Patents.

-

Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - PMC. NIH. Available at: [Link]

-